molecular formula C8H9N5O2 B2688552 1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide CAS No. 149083-60-3

1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide

Cat. No.: B2688552
CAS No.: 149083-60-3
M. Wt: 207.193
InChI Key: ZRDTXMRVTTUPKX-UHFFFAOYSA-N
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Description

1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol It is known for its unique structure, which includes a pyridine ring, a carboximidoyl group, and a hydrazinecarbonyl group

Preparation Methods

The synthesis of 1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide typically involves the reaction of pyridine-2-carboximidoyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). Major products formed from these reactions include oxo derivatives, reduced hydrazine derivatives, and substituted pyridine derivatives.

Scientific Research Applications

1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-[(Z)-[amino(pyridin-2-yl)methylidene]amino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H,(H2,9,12)(H2,10,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDTXMRVTTUPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NNC(=O)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/NC(=O)C(=O)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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